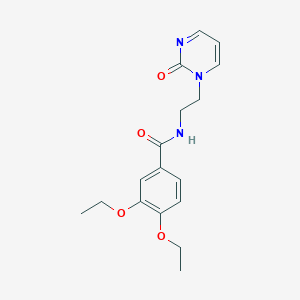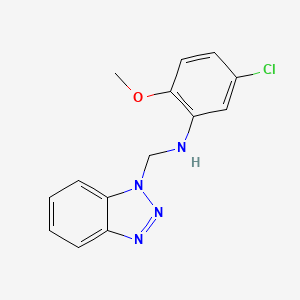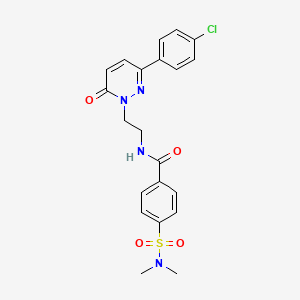
3,4-diethoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-diethoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide, also known as DPEB, is a small molecule inhibitor that has shown promising results in scientific research. DPEB has been found to inhibit the activity of a key enzyme called poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival.
科学的研究の応用
Synthesis and Biological Activities
Synthesis of Novel Compounds : Research involves the synthesis of novel compounds for potential applications in treating various conditions. For example, the synthesis of novel benzodifuranyl, 1,3,5-triazines, and other heterocyclic compounds derived from visnaginone and khellinone, demonstrating anti-inflammatory and analgesic activities, suggests a broader exploration of benzamide derivatives for pharmacological uses (Abu‐Hashem et al., 2020).
Neuroleptic Activity : Benzamides synthesized as potential neuroleptics show inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating their potential application in psychosis treatment (Iwanami et al., 1981).
Histone Deacetylase Inhibition : The design and synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) as a histone deacetylase inhibitor highlight the exploration of benzamide derivatives in cancer treatment through epigenetic modulation (Zhou et al., 2008).
Anticancer Research
Dual Inhibitors for Cancer Therapy : Synthesis of thieno[2,3-d]pyrimidine derivatives as dual thymidylate synthase and dihydrofolate reductase inhibitors showcases the development of compounds with potential antitumor activities. This dual inhibition mechanism is crucial for designing new anticancer agents (Gangjee et al., 2009).
Anticancer Evaluation : N-(Pyridin-3-yl)benzamide derivatives have been synthesized and evaluated for anticancer activity against various human cancer cell lines. The presence of methoxy and nitro groups in the benzamide moiety significantly enhances the compounds' potency (Mohan et al., 2021).
特性
IUPAC Name |
3,4-diethoxy-N-[2-(2-oxopyrimidin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-3-23-14-7-6-13(12-15(14)24-4-2)16(21)18-9-11-20-10-5-8-19-17(20)22/h5-8,10,12H,3-4,9,11H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTNNQHTQLZMFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCCN2C=CC=NC2=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-diethoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl methanesulfonate](/img/structure/B2425863.png)
![N-(4-fluorophenyl)-1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxamide](/img/structure/B2425865.png)
![4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride](/img/structure/B2425866.png)
![1-[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2425868.png)

![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 3-methoxy-4-propan-2-yloxybenzoate](/img/structure/B2425872.png)
![N-(2-fluorophenyl)-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide](/img/structure/B2425873.png)



![4-amino-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide](/img/structure/B2425880.png)
![N-[1-oxo-1-(2-propanoylhydrazinyl)propan-2-yl]adamantane-1-carboxamide](/img/structure/B2425881.png)

![2-((1-(3'-methoxy-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide](/img/structure/B2425884.png)